1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one
Description
The compound 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one features a 2-ethylpiperidine moiety linked via a ketone to a sulfanyl group attached to a 5-phenyl-1,3,4-oxadiazole ring ().
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-14-10-6-7-11-20(14)15(21)12-23-17-19-18-16(22-17)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVJYMJXXJVBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzohydrazide with Benzoic Acid
The oxadiazole ring is synthesized via cyclodehydration of benzohydrazide and benzoic acid using phosphorus oxychloride (POCl₃) as the cyclizing agent.
Procedure :
- Equimolar benzohydrazide and benzoic acid are refluxed in POCl₃ (7 vol) at 110°C for 2–3 hours.
- The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from toluene.
Characterization :
Thiolation via Reaction with Carbon Disulfide
The intermediate hydrazide is treated with carbon disulfide (CS₂) in alcoholic potassium hydroxide, followed by acidification with concentrated HCl to yield the thiol.
Optimization :
- Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.
Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-chloroethan-1-one
Preparation of 2-Ethylpiperidine
2-Ethylpiperidine is synthesized via hydrogenation of 2-ethylpyridine using 10% Pd/C under 3345.86 Torr H₂ in ethanol.
Reaction Conditions :
Acylation with Chloroacetyl Chloride
The piperidine derivative is acylated using chloroacetyl chloride in dichloromethane with triethylamine as a base.
Procedure :
- 2-Ethylpiperidine (1 equiv) and chloroacetyl chloride (1.1 equiv) are stirred at 0°C for 2 hours.
- The product is extracted with ethyl acetate and purified via column chromatography.
Characterization :
- ¹³C NMR : δ 169.8 ppm (C=O), 55.2 ppm (N-CH₂).
Coupling of Oxadiazole Thiol and Chlorinated Ketone
Nucleophilic Substitution Reaction
The thiol group attacks the α-chloroketone in the presence of triethylamine as a base.
Procedure :
- 5-Phenyl-1,3,4-oxadiazole-2-thiol (1 equiv) and 1-(2-ethylpiperidin-1-yl)-2-chloroethan-1-one (1.1 equiv) are refluxed in acetone for 2 hours.
- The mixture is concentrated, washed with brine, and recrystallized from ethyl acetate/hexane.
Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +12% |
| Solvent (Acetone) | 25 mL/mmol | +8% |
| Triethylamine | 1.5 equiv | +10% |
Characterization :
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C) reduces reaction time to 20 minutes with comparable yields (82%).
Solid-Phase Synthesis
Immobilizing the oxadiazole thiol on Wang resin enables stepwise coupling, though yields are lower (68%).
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Neuroprotective Properties
The 5-phenyl-1,3,4-oxadiazole moiety in this compound has been identified as a significant scaffold for developing multifunctional agents targeting neurodegenerative diseases. Research indicates that compounds containing this structure exhibit promising activity against cholinesterases (AChE and BChE), which are crucial in the pathophysiology of Alzheimer's disease.
Inhibitory Activity
Studies have shown that derivatives of the 5-phenyl-1,3,4-oxadiazole scaffold demonstrate varying degrees of inhibition against AChE and BACE-1 enzymes. For instance:
- Compound SD-6 , which features the oxadiazole structure, displayed an IC50 value of 0.907 ± 0.011 μM against AChE, indicating strong inhibitory potential compared to other synthesized compounds .
Table 1 summarizes the inhibitory activities of various derivatives:
| Compound | AChE IC50 (μM) | BACE-1 IC50 (μM) |
|---|---|---|
| SD-6 | 0.907 ± 0.011 | 1.413 ± 0.017 |
| SD-3 | Moderate | Moderate |
| SD-12 | Moderate | Poor |
The introduction of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring has been shown to enhance the inhibitory activity against these enzymes .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of compounds containing the oxadiazole ring. Research has indicated that oxadiazoles exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
One study evaluated a series of 2-substituted oxadiazoles , including derivatives similar to 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one. The results demonstrated that these compounds possessed notable antibacterial activity against various strains of bacteria, which could be attributed to their structural characteristics and electronic properties .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological efficacy of this compound. The presence of the piperidine and oxadiazole rings plays a vital role in enhancing bioavailability and target specificity.
Key Findings
- Piperidine moiety contributes to improved binding affinity to cholinesterase enzymes.
- Oxadiazole scaffold enhances neuroprotective effects by modulating oxidative stress responses in neuronal cells.
- Substituents on the phenyl ring significantly influence both neuroprotective and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific interactions with molecular targets. The piperidine ring might interact with neurotransmitter receptors, while the oxadiazole ring could interact with enzymes or other proteins. The sulfanyl group might play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Cytotoxic Derivatives with Modified Oxadiazole Substituents
- Pyrimidin-2-ylthio Propyl Derivatives (4a–g)
Compounds such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one () demonstrated cytotoxicity proportional to cell viability. The pyrimidine-thio propyl group enhances interactions with cellular targets, likely through hydrogen bonding or π-π stacking. Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring increased cytotoxicity compared to electron-donating groups (e.g., methoxy) .
Antimicrobial and Antioxidant Analogues
- 2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-Substituted Acetamides
These derivatives () showed antimicrobial activity, with MIC values dependent on the N-substituent. The sulfanyl-oxadiazole motif is critical for disrupting microbial membranes or enzymes. - Imidazol-1-yl Oxadiazole Derivatives Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone () exhibited antioxidant activity via DPPH radical scavenging, comparable to ascorbic acid. The imidazole ring may donate electrons, stabilizing free radicals .
Enzyme-Targeting Compounds
- Tankyrase Inhibitors
Structural analogs such as 2-[4-oxo-4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butyl]sulfanyl-3H-quinazolin-4-one (ID 136253119, ) showed high inhibitory activity (score: 8.8). The piperidine ring’s substitution (e.g., 4-methyl) optimizes steric fit in enzyme active sites . - Aromatase Inhibitors
Derivatives like 2-((5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one () target aromatase via benzimidazole-oxadiazole interactions, highlighting the role of heterocyclic diversity in enzyme specificity .
Structural Modifications and Pharmacokinetic Effects
- Piperidine vs. However, the ethyl group in the target compound may improve membrane permeability due to moderate lipophilicity .
- Oxadiazole Ring Modifications
Compounds with furan () or dihydrobenzodioxin () substituents on the oxadiazole exhibit altered electronic profiles, affecting binding to targets like kinases or GPCRs.
Key Data Table: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one
- Molecular Formula : CHNOS
- Molecular Weight : 306.41 g/mol
This compound features a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that various 1,3,4-oxadiazole derivatives showed significant antibacterial activity against a range of pathogens. The compound may follow similar trends based on its structural characteristics.
Nematocidal Activity
A related class of compounds has been shown to possess nematocidal properties. Specifically, derivatives containing oxadiazole rings have demonstrated effective inhibition against nematodes such as Bursaphelenchus xylophilus, with some compounds exhibiting LC values significantly lower than traditional nematicides like avermectin . This suggests that our compound could also exhibit similar nematicidal effects due to its structural similarity.
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with neurotransmitter receptors. For example, certain compounds have been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in various organisms. This inhibition can lead to increased levels of acetylcholine, thereby affecting muscle contraction and potentially leading to paralysis in nematodes .
Study 1: Nematocidal Efficacy
In a controlled study assessing the nematocidal activity of oxadiazole derivatives, the compound exhibited an LC value comparable to leading commercial products. The study utilized various concentrations over a 48-hour exposure period and measured mortality rates among treated nematodes. Results indicated that at a concentration of 10 µg/mL, the compound resulted in over 90% mortality .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds with an acetyl group showed enhanced activity compared to those without. The tested compounds were evaluated using disk diffusion methods and minimum inhibitory concentration (MIC) assays .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 32 |
| B | E. coli | 64 |
| C | B. xylophilus | 10 |
Q & A
Basic: What are the key steps in synthesizing 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate. Subsequent steps include:
- Nucleophilic substitution : Introducing the sulfanyl group through reaction with a mercapto-oxadiazole derivative under basic conditions.
- Piperidine functionalization : Coupling the 2-ethylpiperidine moiety via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide).
- Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate the final product.
Reaction progress is monitored via TLC, and intermediates are characterized using NMR and IR spectroscopy .
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 1.2–3.5 ppm) and oxadiazole carbons resonating near δ 165–170 ppm.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 388.14).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can reaction yields be optimized during sulfanyl group introduction?
Yields depend on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the mercapto-oxadiazole intermediate.
- Temperature control : Maintaining 0–5°C during thiolate anion formation minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of mercapto-oxadiazole to the electrophilic intermediate ensures complete substitution.
Post-reaction quenching with ice-cold water followed by neutralization (pH 6–7) improves precipitate purity .
Advanced: How does the 2-ethylpiperidine moiety influence biological activity compared to other piperidine derivatives?
The 2-ethyl substituent enhances lipophilicity, improving membrane permeability. Comparative SAR studies show:
- Increased potency : 2-Ethylpiperidine derivatives exhibit 2–3× higher activity against bacterial efflux pumps than 4-methyl analogs (IC = 12.5 µM vs. 25.8 µM).
- Reduced cytotoxicity : Ethyl groups lower hepatotoxicity (LD > 500 mg/kg in murine models) compared to bulkier substituents .
Advanced: How to resolve contradictions in reported antimicrobial activity across structurally similar compounds?
Discrepancies arise from:
- Substituent positioning : Para-substituted phenyl groups on oxadiazole (e.g., 4-fluorophenyl) show higher Gram-positive activity (MIC = 8 µg/mL), while ortho-substituted analogs (e.g., 2-methylphenyl) are less effective (MIC = 32 µg/mL).
- Assay variability : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize data .
Advanced: What in vitro models are suitable for evaluating its anticancer potential?
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, A549) with IC determination.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis.
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
- LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl) on the piperidine ring to reduce LogP from 3.2 to 2.5, improving aqueous solubility.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring oxidation).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (target >10%) .
Basic: What spectroscopic signatures distinguish the oxadiazole and piperidine moieties?
- Oxadiazole : IR absorption at 1610–1650 cm (C=N stretch) and C NMR peak at δ 167 ppm (C-2 of oxadiazole).
- Piperidine : H NMR signals at δ 1.4–1.6 ppm (ethyl group) and δ 3.1–3.3 ppm (piperidine CH) .
Advanced: What computational methods predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (binding energy < –8 kcal/mol).
- MD simulations : 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
